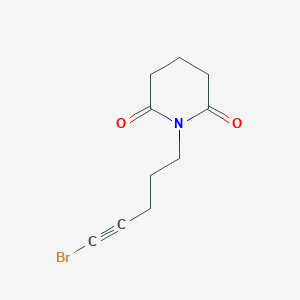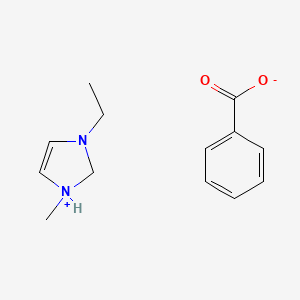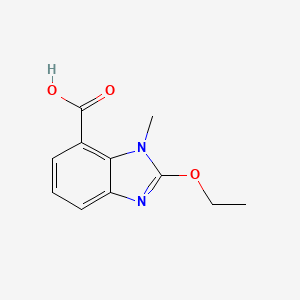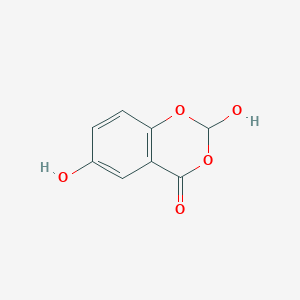![molecular formula C30H18Br2N6S5 B12554188 2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} CAS No. 142802-52-6](/img/structure/B12554188.png)
2,2'-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine}
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is a complex organic compound featuring multiple pyridine rings and sulfur atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} typically involves multistep reactions. One common method includes the reaction of pyridine derivatives with sulfur-containing reagents under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Aplicaciones Científicas De Investigación
2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The sulfur atoms in the compound can form strong bonds with metal ions, making it an effective chelating agent. This property is particularly useful in catalysis and coordination chemistry .
Comparación Con Compuestos Similares
Similar Compounds
Bis(sulfanediyl)bis(tetrahydropyrimido[4,5-b]quinoline-4,6-diones): These compounds also contain sulfur and pyridine rings but differ in their core structure.
2,2’-[Propane-2,2-diylbis(sulfanediyl)]diacetic acid: Another sulfur-containing compound with different functional groups and applications.
Uniqueness
2,2’-{Sulfanediylbis[(pyridine-6,2-diyl)sulfanediyl]}bis{6-[(6-bromopyridin-2-yl)sulfanyl]pyridine} is unique due to its multiple pyridine rings and bromine atoms, which enhance its reactivity and potential applications in various fields. Its ability to form stable complexes with metal ions sets it apart from other similar compounds.
Propiedades
Número CAS |
142802-52-6 |
|---|---|
Fórmula molecular |
C30H18Br2N6S5 |
Peso molecular |
782.6 g/mol |
Nombre IUPAC |
2-bromo-6-[6-[6-[6-[6-(6-bromopyridin-2-yl)sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridin-2-yl]sulfanylpyridine |
InChI |
InChI=1S/C30H18Br2N6S5/c31-19-7-1-9-21(33-19)39-23-11-3-13-25(35-23)41-27-15-5-17-29(37-27)43-30-18-6-16-28(38-30)42-26-14-4-12-24(36-26)40-22-10-2-8-20(32)34-22/h1-18H |
Clave InChI |
WHBQDAHCMYEVLG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC(=C1)SC2=NC(=CC=C2)SC3=NC(=CC=C3)Br)SC4=NC(=CC=C4)SC5=NC(=CC=C5)SC6=NC(=CC=C6)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[{2-[2-(Dimethylamino)ethoxy]ethyl}(methyl)amino]propanenitrile](/img/structure/B12554109.png)


![2-{[2-(Diethylamino)ethyl]amino}-4,6-dimethylpyridine-3-carboxamide](/img/structure/B12554126.png)
![[4-(4-Nitrophenoxy)-4-oxobutyl]phosphonic acid](/img/structure/B12554136.png)

![2-[Methyl(phenyl)amino]decyl trifluoroacetate](/img/structure/B12554150.png)

![2-[(Diphenylmethylidene)amino]hepta-4,6-dienenitrile](/img/structure/B12554157.png)
![2-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B12554159.png)

![4,4'-Bis[2,2-bis(4-tert-butylphenyl)ethenyl]-1,1'-biphenyl](/img/structure/B12554166.png)


